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Introduction

Butamirate citrate is a non-opioid central cough suppressant that acts directly on the cough center in the
medulla oblongata without causing respiratory depression, making it a safer alternative to codeine-based
antitussives. It is primarily formulated as an oral syrup, with benzeic acid commonly added as an
antimicrobial preservative to protect against microbial growth in the aqueous formulation. Despite its
widespread use in many markets, butamirate citrate is not officially described in any major pharmacopeia,
necessitating robust, validated analytical methods for quality control. Long-term stability studies are
essential in pharmaceutical development to determine shelf life, establish appropriate storage conditions, and
ensure that products maintain their identity, strength, quality, and purity throughout their proposed storage
period. These studies provide evidence on how the quality of a drug substance or product varies with time
under the influence of environmental factors such as temperature, humidity, and light, enabling the

recommendation of retest periods or shelf lives [1] [2].

This application note provides a comprehensive protocol for conducting long-term stability studies on
butamirate citrate syrup, incorporating validated stability-indicating analytical methods and appropriate
study design aligned with regulatory requirements. The protocol draws from published research on

butamirate citrate analysis and ICH guidelines for stability testing, providing researchers and
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pharmaceutical development professionals with a practical framework for ensuring the product quality,

safety, and efficacy of butamirate citrate syrup throughout its shelf life [1] [2] [3].

Analytical Method Development and Validation

HPLC Method Considerations

The development of a reliable stability-indicating method is fundamental to successful stability studies for
butamirate citrate syrup. Two robust reversed-phase HPLC methods with distinct chromatographic
conditions have been developed and validated for the simultaneous determination of butamirate citrate and
benzoic acid in syrup formulations. The fundamental difference between these approaches provides

flexibility in method selection based on available equipment, reagents, and specific analytical requirements.

Method 1 utilizes a Zorbax SB-C8 column (250 mm x 4.6 mm, 5 pm) maintained at ambient temperature.
The mobile phase consists of acetonitrile and a special buffer containing 10 gm/L sodium lauryl sulphate and
5 ml/L of 1N sulphuric acid in distilled water (70:30 v/v), delivered at a flow rate of 1.7 mL/min. Detection
is performed at 205 nm using a UV detector. This method has demonstrated excellent system suitability

parameters with successful separation of both active compounds from their degradation products [1].

Method 2 employs a cyanopropyl column (250 mm X 4.6 mm, 5 pm) maintained at 36°C. The mobile
phase consists of methanol and 50 mM sodium dihydrogen phosphate monohydrate aqueous solution (50:50,
v/v), with the addition of 1% triethylamine as a silanol blocker to improve peak symmetry. The pH is
adjusted to 3.0 + 0.1 with ortho-phosphoric acid, and the mobile phase is delivered at a flow rate of 1.5
mL/min. Detection is achieved using a DAD detector at 210 nm. This method offers a shorter run time of 6
minutes compared to the previously reported 8-minute method, providing efficiency advantages for high-

throughput stability testing [4].

Method Validation Parameters

Both HPLC methods have undergone comprehensive validation according to ICH guidelines, assessing

critical parameters to ensure reliability, accuracy, and reproducibility for stability studies.
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Table 1: Method Validation Parameters for Butamirate Citrate and Benzoic Acid

Validation . . . . Acceptance
Butamirate Citrate Benzoic Acid L

Parameter Criteria

Linearity Range 0.28-0.84 mg/mL [1] 0.23-0.68 mg/mL [1] R2>0.999

LOD 23.5 pyg/mL [5] - -

LOQ 28 pg/mL [5] - -

Precision (RSD%) <2% [5] - <2%

Accuracy 98-102% [1] 98-102% [1] 98-102%

Specificity No interference from No interference from Baseline
degradants [1] degradants [1] separation

The validation studies demonstrated that both methods possess excellent linearity with correlation
coefficients (R?) greater than 0.999, good system precision with RSD values less than 2%, and high
accuracy with percentage differences between measured and nominal concentrations within the acceptable
range of 98-102%. The methods also showed adequate sensitivity for both butamirate citrate and benzoic
acid quantification, with the limit of detection (LOD) and limit of quantitation (LOQ) sufficiently low to

detect potential degradation products that may form during storage [1] [5].

Stability Study Protocol

Study Design and Storage Conditions

Long-term stability studies for butamirate citrate syrup should be designed according to ICH Q1A(R2)
guidelines to ensure the generation of reliable data that will be acceptable to regulatory authorities. The
protocol should include a minimum of three production batches of syrup, as studies have demonstrated
consistent stability profiles across multiple batches (1618, 512, 3675) when stored under appropriate
conditions [1] [3].
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Table 2: Recommended Storage Conditions for Long-Term Stability Study

Minimum

Study Type Storage Condition Application
LA g Time Period PP

Long-term 25°C + 2°C/60% RH + 5% 12 months Primary shelf-life determination [2]
RH or 30°C + 2°C / 65% RH % [3]
5% RH

Intermediate 30°C + 2°C / 65% RH + 5% 6 months Protective labeling if significant
RH change occurs at accelerated

condition [2]

Accelerated 40°C £2°C/75% RH +5% 6 months Supporting data and evaluation of

RH significant change [2]

The selection of storage conditions should be based on the climatic zone where the product will be
marketed. For global products destined for multiple climatic zones, the most stringent conditions should be
applied to ensure universal acceptability. The ICH guidelines recommend 25°C + 2°C / 60% RH + 5% RH or
30°C £ 2°C / 65% RH + 5% RH as long-term storage conditions for climatic zones III and IV [2] [3].

Testing Frequency and Parameters

Stability testing should be performed at predetermined intervals to establish the degradation rate of the
product and estimate its shelf life with appropriate statistical confidence. For a typical 12-month study,
testing time points should include 0, 3, 6, 9, and 12 months during the first year, followed by annual testing
through the proposed shelf life. Additional testing at the initial and final time points provides data points for
statistical analysis of shelf life [1] [2].

The stability study should evaluate parameters that are potentially susceptible to change during storage and

likely to influence quality, safety, or efficacy:

¢ Physical Characteristics: Appearance, color, odor, pH, and specific gravity should be monitored
throughout the study. Any physical changes such as precipitation, crystallization, or phase separation
should be documented [1] [2].
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e Chemical Characteristics: Assay of both butamirate citrate and benzoic acid using the validated
HPLC method, degradation products, and related substances should be quantified [1].

e Microbiological Characteristics: Microbial limit tests and preservative effectiveness testing for
benzoic acid should be conducted to ensure the product remains microbiologically stable [2].

¢ Performance Characteristics: Dissolution testing (for solid dosage forms) or drug release
characteristics may be applicable for certain formulations [2].

Stability-Indicating Property and Forced Degradation
Studies

Forced Degradation Methods

The stability-indicating capability of the analytical method must be demonstrated through forced
degradation studies, which involve subjecting the drug product to stress conditions beyond those used in
formal stability studies. These studies help identify likely degradation products, establish the pathways of
degradation, and validate the specificity of the analytical method [1] [5].

For butamirate citrate syrup, forced degradation studies should include:

e Acidic Degradation: Treat the sample with 2N HCI in a sealed vial and heat in a water bath at 60°C
for 20 minutes, then cool and neutralize with 2N NaOH before analysis [1].

o Alkaline Degradation: Treat the sample with 2N NaOH in a sealed vial and heat in a water bath at
60°C for 20 minutes, then cool and neutralize with 2N HCI before analysis [1].

e Oxidative Degradation: Treat the sample with 20% hydrogen peroxide and heat in a water bath at
60°C for 20 minutes [1].

e Thermal Degradation: Expose the solid drug substance or finished product to dry heat at 70°C for 2
weeks [5].

¢ Photostability: Expose the product to visible and UV light according to ICH Q1B guidelines to
evaluate photosensitivity [3].

The following diagram illustrates the complete experimental workflow for the stability study of butamirate

citrate syrup, from method development through forced degradation studies and final data analysis:
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Stability Study Protocol

Analyticat’' Method D&szment

HPLC Method 1:
C8 Column, 205 nm
70:30 Acetonitrile/Buffer

HPLC Method 2:
CN Column, 210 nm
50:50 Methanol/Buffer

N/

Method Validation:
Linearity, Precision, Accuracy
Specificity, LOD/LOQ

Forced Degradat‘ 'on Studies

Stress Conditions

/‘/"\A\

Acidic
(2N HCI, 60°C)

Alkaline Oxidative Thermal
(2N NaOH, 60°C) (20% H202, 60°C) (70°C, 2 weeks)

Photolytic
(ICH Q1B)

Long-Term Stability Study

Storage Conditions

Long-term: 25°C/60% RH

. o 0
or 30°C/65% RH Accelerated: 40°C/75% RH

Intermediate: 30°C/65% RH

Testing Schedule:
0, 3, 6, 9, 12 months
Then annually

Testing Parameters:
Physical, Chemical,
Microbiological

Data Analysis and
Shelf Life Determination
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Evaluation of Degradation

The forced degradation samples should be analyzed using the developed HPLC method to demonstrate
specificity and selectivity. The method should effectively separate butamirate citrate and benzoic acid from
their degradation products, with baseline resolution (resolution factor >1.5) between peaks. Butamirate
citrate is known to degrade to 2-phenyl butyric acid under certain stress conditions, which can be
determined by measuring its second derivative amplitude at 246.7 nm where butamirate citrate displays

zero crossing in derivative UV spectrophotometry [6].

The analytical method should be capable of detecting and quantifying degradation products without
interference from the main peaks. Peak purity tests using diode array detection should be performed to
demonstrate that the butamirate citrate and benzoic acid peaks are pure and not contaminated with co-
eluting degradation products. The forced degradation studies typically target 5-20% degradation of the active
ingredient to establish the stability-indicating properties of the method without causing excessive

degradation that could generate secondary degradation products [1] [6].

Data Analysis and Reporting

Stability Data Evaluation

The analysis of stability data should aim to establish a retest period or shelf life for the drug substance and

drug product, respectively, which is supported by the results of the stability study. Statistical methods should
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be employed to analyze the long-term stability data for quantitatively measured attributes such as assay and

degradation products.

For the assay of butamirate citrate, the acceptance criteria throughout the shelf life are typically set at 90.0-
110.0% of the labeled claim, based on the validation data demonstrating accuracy of 98-102%. For benzoic
acid, which functions as a preservative, the acceptable range may be narrower (95.0-105.0%) to ensure
adequate antimicrobial protection throughout the shelf life. Any degradation products should be identified,
reported, and controlled according to ICH Q3A and Q3B guidelines, with thresholds set based on the

maximum daily dose of the product [1] [3].

Shelf Life Determination

The shelf life of butamirate citrate syrup should be determined based on the time during which the product
remains within specification when stored under the recommended storage conditions. Statistical analysis of
the long-term stability data, typically using regression analysis with 95% confidence limits, is performed for
the quantitative parameters such as assay and degradation products. The shelf life is determined as the time

point at which the 95% confidence limit of the regression line intersects the acceptance criterion [2] [3].

For butamirate citrate syrup, a published long-term stability study demonstrated that the product maintained
its quality attributes for a period of 36 months when stored at 30°C + 2°C and relative humidity of 65% +
5%. This shelf life was supported by monitoring physical characteristics (pH and specific gravity) as well as
the chemical assay of both butamirate citrate and benzoic acid, which remained within specification

throughout the study period [1].

Conclusion

This application note provides a comprehensive protocol for conducting long-term stability studies on
butamirate citrate syrup, incorporating validated stability-indicating HPLC methods and appropriate study
design aligned with regulatory requirements. The two HPLC methods presented offer reliable and accurate
quantification of both butamirate citrate and benzoic acid in the presence of their degradation products,

fulfilling the requirements for stability-indicating methods. The systematic approach to stability study
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design, forced degradation studies, and data analysis enables the accurate prediction of shelf life and

ensures product quality throughout its lifecycle.

Implementation of this protocol will provide researchers and pharmaceutical development professionals with
a robust framework for generating reliable stability data that meets regulatory expectations, ultimately
ensuring that butamirate citrate syrup maintains its quality, safety, and efficacy throughout its shelf life. The
principles outlined can also be adapted for stability studies of other syrup-based pharmaceutical products

requiring simultaneous monitoring of active pharmaceutical ingredients and preservatives.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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